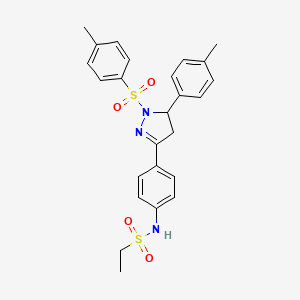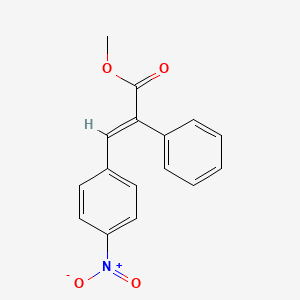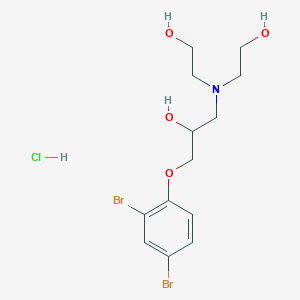
2,2'-((3-(2,4-Dibromophenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2’,4’-dibromophenoxy)-3,5-dibromophen” is related to your query . It has a molecular formula of C12H6Br4O2, an average mass of 501.791 Da, and a monoisotopic mass of 497.710114 Da .
Molecular Structure Analysis
The molecular structure of “2-(2’,4’-dibromophenoxy)-3,5-dibromophen” consists of two benzene rings linked via an ether bond, with multiple bromine substitutions .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, “2-Phenylethyl 3-[2-(2,4-dibromophenoxy)acetoxy]benzoate”, include a density of 1.6±0.1 g/cm3, boiling point of 613.4±55.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.8 mmHg at 25°C .Aplicaciones Científicas De Investigación
Chemical Synthesis and Catalysis
The complex chemical structure of 2,2'-((3-(2,4-Dibromophenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride has implications in chemical synthesis and catalysis. Alexandru et al. (2014) studied the synthesis of a dimanganese(II) complex, which illustrates the potential of similar compounds in creating new chemical structures with unique properties (Alexandru et al., 2014).
Organic Chemistry and Reaction Mechanisms
In organic chemistry, compounds like 2,2'-((3-(2,4-Dibromophenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride are often subjects of study for understanding reaction mechanisms. Pevzner (2011) explored the Curtius reaction using diethoxyphosphorylmethylfurans, highlighting how complex organic compounds can be used to study chemical reactions and their pathways (Pevzner, 2011).
Analytical Chemistry
In the field of analytical chemistry, similar compounds are utilized as reagents for the analysis of various substances. For instance, Yamaguchi et al. (1987) used a complex reagent for the fluorescence derivatization of alcohols in high-performance liquid chromatography, showcasing the application of such compounds in analytical methods (Yamaguchi et al., 1987).
Catalytic Applications
The structural features of 2,2'-((3-(2,4-Dibromophenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride can be conducive to catalysis. For instance, Tsang et al. (2009) investigated a dinuclear Zn(II) complex, which could be analogous to the catalytic properties of similar compounds (Tsang et al., 2009).
Enzymatic Oxidative Polycondensation
Koçak et al. (2015) explored the enzymatic oxidative polycondensation of a bisphenol derivative, which is similar to the chemical structure of interest, indicating its potential in polymer synthesis (Koçak et al., 2015).
Polymerization Studies
Compounds like 2,2'-((3-(2,4-Dibromophenoxy)-2-hydroxypropyl)azanediyl)diethanol hydrochloride can be used as initiators in polymerization studies, as shown by Bakkali-Hassani et al. (2018) who investigated the N-heterocyclic carbene-organocatalyzed ring-opening polymerization (Bakkali-Hassani et al., 2018).
Solvent Applications
Mahapatra et al. (1988) demonstrated the use of aqueous solutions of organic bases, such as diethanolamine, in extractive distillation, suggesting the utility of similar compounds in solvent applications (Mahapatra et al., 1988).
Propiedades
IUPAC Name |
1-[bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19Br2NO4.ClH/c14-10-1-2-13(12(15)7-10)20-9-11(19)8-16(3-5-17)4-6-18;/h1-2,7,11,17-19H,3-6,8-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZBLNYZIUGRHBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)OCC(CN(CCO)CCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20Br2ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[Bis(2-hydroxyethyl)amino]-3-(2,4-dibromophenoxy)propan-2-OL hydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Phenyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazol-4-ol](/img/structure/B2743359.png)
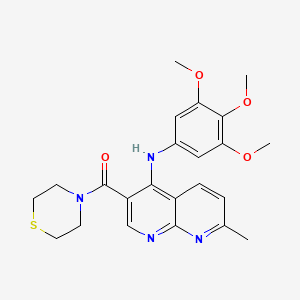
![1-(2,4-dimethylphenyl)-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2743363.png)
![9-(Pyridin-3-ylsulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2743365.png)
![(E)-2-cyano-N-[4-(difluoromethylsulfanyl)phenyl]-3-(4-dodecoxyphenyl)prop-2-enamide](/img/structure/B2743366.png)
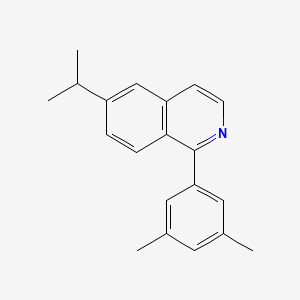
![2-[5-(Furan-2-carbonyl)thiophen-2-yl]acetonitrile](/img/structure/B2743370.png)
![1-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-4,4,4-trifluoro-1,3-butanedione](/img/structure/B2743372.png)
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2743373.png)

![7-(3,4-dichlorophenyl)-2-[4-(3-methylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2743375.png)
